molecular formula C7H7FN2O2 B6173706 (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid CAS No. 2680547-00-4

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid

Cat. No. B6173706
CAS RN: 2680547-00-4
M. Wt: 170.1
InChI Key:
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Description

(2Z)-3-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid, also known as FMPA, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used in various biochemical, physiological, and pharmacological studies. FMPA has been used as a tool to study the mechanism of action of various drugs, as well as to evaluate their efficacy and safety. In addition, FMPA has also been used to study the biochemical and physiological effects of various compounds and to explore their potential therapeutic applications.

Scientific Research Applications

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid has a wide range of applications in scientific research. It has been used as a tool to study the mechanism of action of various drugs, as well as to evaluate their efficacy and safety. In addition, (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid has also been used to study the biochemical and physiological effects of various compounds and to explore their potential therapeutic applications. (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid has also been used in studies of the structure and activity of enzymes and proteins, as well as in studies of the structure and function of cell membranes.

Mechanism of Action

The mechanism of action of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid is not well understood. However, it is believed to act as an agonist at certain G-protein-coupled receptors, resulting in the activation of downstream signaling pathways. This activation leads to the production of various second messengers, which in turn regulate a variety of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid are not fully understood. However, it has been shown to have an inhibitory effect on the production of proinflammatory cytokines, as well as to modulate the expression of various genes involved in inflammation. In addition, (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid has been shown to reduce the production of reactive oxygen species and to have an anti-apoptotic effect.

Advantages and Limitations for Lab Experiments

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a wide range of applications in scientific research, and is relatively stable in solution. However, there are some limitations to its use. For example, (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid is not very soluble in water and may require the use of solvents such as dimethyl sulfoxide or dimethylformamide.

Future Directions

There are several potential future directions for the use of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid in scientific research. For example, it may be possible to use (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid as a tool to study the effects of various drugs on cell signaling pathways. In addition, (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid may be useful for exploring the potential therapeutic applications of various compounds. Finally, (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid may be used to study the structure and activity of enzymes and proteins, as well as to study the structure and function of cell membranes.

Synthesis Methods

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid can be synthesized through a two-step process, beginning with the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 3-fluoro-2-hydroxypropionic acid. This is followed by an esterification reaction with a base to form the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-fluoroacetic acid", "1-methyl-1H-pyrazole-5-carboxaldehyde", "ethyl acetoacetate", "sodium hydroxide", "sodium hydride", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium chloride", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)propionate", "a. Dissolve 2-fluoroacetic acid (1.0 g, 0.01 mol) and 1-methyl-1H-pyrazole-5-carboxaldehyde (1.4 g, 0.01 mol) in methanol (20 mL) and add sodium hydroxide (1.0 g, 0.025 mol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and add ethyl acetoacetate (1.5 g, 0.01 mol).", "d. Heat the reaction mixture at reflux for 6 hours.", "e. Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "f. Extract the product with diethyl ether (3 x 20 mL).", "g. Wash the organic layer with water (2 x 20 mL), dry over magnesium sulfate, filter, and evaporate the solvent to obtain ethyl 3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)propionate as a yellow oil (2.0 g, 85%).", "Step 2: Synthesis of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid", "a. Dissolve ethyl 3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)propionate (1.0 g, 0.004 mol) in acetic acid (20 mL) and add sodium hydride (0.16 g, 0.004 mol).", "b. Heat the reaction mixture at reflux for 2 hours.", "c. Cool the reaction mixture to room temperature and add acetic anhydride (0.5 mL, 0.005 mol).", "d. Heat the reaction mixture at reflux for 2 hours.", "e. Cool the reaction mixture to room temperature and pour into ice-cold water (50 mL).", "f. Acidify the mixture with hydrochloric acid and extract the product with diethyl ether (3 x 20 mL).", "g. Wash the organic layer with water (2 x 20 mL), dry over magnesium sulfate, filter, and evaporate the solvent to obtain (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid as a white solid (0.6 g, 60%).", "Step 3: Purification of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid", "a. Dissolve the crude product in a minimum amount of methanol and add sodium bicarbonate until the pH is neutral.", "b. Filter the solution and evaporate the solvent to obtain the product as a white solid.", "c. Recrystallize the product from a mixture of methanol and water to obtain pure (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid as a white solid (0.4 g, 40%)." ] }

CAS RN

2680547-00-4

Product Name

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid

Molecular Formula

C7H7FN2O2

Molecular Weight

170.1

Purity

95

Origin of Product

United States

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